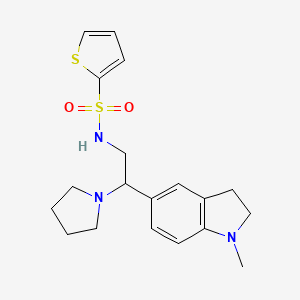

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a sulfonamide-based compound that is used in scientific research for its unique properties and effects.

Aplicaciones Científicas De Investigación

Ligand Coordination and Complex Stability

K. Kahmann, H. Sigel, and H. Erlenmeyer explored the coordination capabilities of sulfur in aromatic compounds, specifically in ligand atoms within chelate complexes. Their work provides foundational knowledge on the interaction between sulfur-containing compounds and metals, potentially relevant to understanding how N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide may act in complex formations (Kahmann, Sigel, & Erlenmeyer, 1964).

Organocatalytic Synthesis

Xiao-Hua Chen et al. describe an organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindoles], highlighting the method's high enantiopurity and structural diversity. This research underscores the utility of organocatalysis in generating compounds with significant biological activities, potentially including derivatives of the compound (Chen et al., 2009).

Antagonistic Activity on Receptors

Research by A. Rak et al. focused on synthesizing arylsulfonamide derivatives with α1-adrenergic receptor antagonistic activity. Their findings suggest a framework for the development of compounds with selective receptor profiles, which could inform further studies on the receptor interactions of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide (Rak et al., 2016).

Antibacterial and Antitumor Activities

The work of M. E. Azab, M. Youssef, and E. A. El-Bordany on synthesizing novel heterocyclic compounds containing a sulfonamido moiety with antibacterial properties points to the potential for N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide to serve as a precursor in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Phosphoinositide 3-Kinase Inhibition

L. Xia et al. designed and synthesized 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, showing potent phosphoinositide 3-kinase (PI3K) inhibitory activity. This research highlights the importance of sulfonamide functionality for PI3Kα inhibitory activity, providing insights into the potential mechanisms through which N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide might exert its biological effects (Xia et al., 2020).

Propiedades

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S2/c1-21-11-8-16-13-15(6-7-17(16)21)18(22-9-2-3-10-22)14-20-26(23,24)19-5-4-12-25-19/h4-7,12-13,18,20H,2-3,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEQTBPBAZTUTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B2673166.png)

![N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2673167.png)

![3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2673169.png)

![Pentyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2673173.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![8-[(dibenzylamino)methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2673185.png)

![4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid](/img/structure/B2673186.png)

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid](/img/structure/B2673187.png)